molecular formula C21H19ClN2O6 B11504834 5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11504834
M. Wt: 430.8 g/mol
InChI Key: UEGQDGLWFFLESP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a dioxo-octahydropyrrolo[3,4-c]pyrrole core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or diketones.

    Introduction of Substituents: The chlorophenyl and hydroxy-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the methoxy group.

    5-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the hydroxy group.

    5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid methyl ester: Contains a methyl ester instead of a carboxylic acid.

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl ring, along with the chlorophenyl group and the dioxo-octahydropyrrolo[3,4-c]pyrrole core, makes this compound unique

Properties

Molecular Formula

C21H19ClN2O6

Molecular Weight

430.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H19ClN2O6/c1-21(20(28)29)16-15(17(23-21)13-9-12(30-2)6-7-14(13)25)18(26)24(19(16)27)11-5-3-4-10(22)8-11/h3-9,15-17,23,25H,1-2H3,(H,28,29)

InChI Key

UEGQDGLWFFLESP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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